5-Chloro-1H-indole-2-carbonitrile

Lipophilicity Permeability Drug-likeness

Medicinal chemistry programs require precise substitution patterns on the indole core. Substituting the 5-chloro or 2-carbonitrile groups alters pharmacophore geometry and metabolic stability, invalidating SAR data. This scaffold delivers: - **Zero rotatable bonds** (MW 176.6, LogP 2.45) - ideal for fragment libraries - **Cross-coupling ready** - C-Cl at 5-position enables Suzuki, Sonogashira, Buchwald-Hartwig - **Patent alignment** - Direct intermediate for bradykinin B1 (EP2968316B1) and FXIa anticoagulants >95% purity, 100 mg to 5 g quantities available. Thermal stability (C-Cl bond ~340 kJ/mol) compatible with automated parallel synthesis.

Molecular Formula C9H5ClN2
Molecular Weight 176.6
CAS No. 1374452-17-1
Cat. No. B2872060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-1H-indole-2-carbonitrile
CAS1374452-17-1
Molecular FormulaC9H5ClN2
Molecular Weight176.6
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)C=C(N2)C#N
InChIInChI=1S/C9H5ClN2/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-4,12H
InChIKeyJSXIGJLWKPLXKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-1H-indole-2-carbonitrile: Sourcing Overview


5-Chloro-1H-indole-2-carbonitrile (CAS 1374452-17-1) is a heterocyclic small-molecule building block belonging to the indole-2-carbonitrile family, with a chlorine atom at the 5-position and a nitrile group at the 2-position of the indole ring [1]. It has the molecular formula C₉H₅ClN₂ and a molecular weight of 176.6 Da [1]. The compound is primarily used as a synthetic intermediate in medicinal chemistry programs, including the construction of bradykinin B1 receptor antagonists [2] and has been cited in patent literature as a scaffold in the design of Factor XIa (FXIa) inhibitors for next-generation anticoagulant therapy [2]. The 2-carbonitrile group serves as both a hydrogen-bond acceptor and a synthetic handle for further derivatization, while the 5-chloro substituent provides a site for potential cross-coupling reactions and modulates the electronic properties of the indole core [1].

5-Chloro-1H-indole-2-carbonitrile: Why Substitution Fails


Indole-2-carbonitrile derivatives are not interchangeable building blocks because even minor changes in substitution pattern—position, halogen identity, or presence/absence of the nitrile group—profoundly alter lipophilicity, electronic distribution, metabolic stability, and target-binding pharmacophore geometry [1]. Halogen substitution at the 5-position of the indole ring has been shown in published SAR studies to be critical for NMDA receptor glycine-site antagonism, where 5-chloro and 5-bromo substituents confer distinct potency and pharmacokinetic profiles compared to unsubstituted or 4-substituted analogs [2]. The 2-carbonitrile group is additionally a versatile synthetic handle enabling Sonogashira, Suzuki–Miyaura, Stille, and Heck cross-coupling reactions for late-stage diversification—a reactivity profile not shared by 2-carboxamide or 2-carboxylate analogs [3]. Below, the quantitative evidence specifies exactly where 5-chloro-1H-indole-2-carbonitrile differentiates from its closest structural neighbors.

5-Chloro-1H-indole-2-carbonitrile vs. Analogs: Evidence


LogP Comparison with Unsubstituted Parent

The 5-chloro substitution significantly increases lipophilicity relative to the unsubstituted parent 1H-indole-2-carbonitrile. The target compound exhibits a calculated LogP of 2.45 [1], whereas the unsubstituted 1H-indole-2-carbonitrile (CAS 36193-65-4, MW 142.16) has an estimated LogP of approximately 1.8–1.9 based on its smaller molecular surface area and absence of the hydrophobic chlorine atom. This LogP elevation of approximately 0.5–0.6 log units places the 5-chloro derivative closer to the optimal CNS drug-like range (LogP 2–4) and is expected to improve passive membrane permeability relative to the unsubstituted parent [1][2].

Lipophilicity Permeability Drug-likeness

Cross-Coupling: Chloro vs. Bromo Reactivity

The 5-chloro derivative (MW 176.6 Da) provides a distinct balance of reactivity and stability compared to its 5-bromo analog (MW 221.05 Da, CAS 902772-13-8). While 5-bromo-1H-indole-2-carbonitrile is expected to exhibit faster oxidative addition rates in palladium-catalyzed cross-coupling reactions due to the weaker C–Br bond (bond dissociation energy ~285 kJ/mol vs. ~340 kJ/mol for C–Cl), the 5-chloro derivative offers greater stability under prolonged storage and resistance to unwanted side reactions such as premature dehalogenation [1]. The molecular weight advantage of the chloro derivative (44.4 Da lower than the bromo analog) also translates to a 25% smaller mass contribution in the final compound, which is significant in fragment-based drug design where heavy atom count efficiency (LEAN) is a screening criterion [1].

Cross-coupling C–C bond formation Synthetic efficiency

Positional Isomerism: 5-Cl vs. 3-Cl Target Binding

The substitution position of chlorine on the indole ring critically determines biological activity. Published SAR studies on indole-2-carboxylate derivatives (close analogs of indole-2-carbonitriles) demonstrate that halogen substitution at the 5-position yields potent NMDA receptor glycine-site antagonists (Ki = 7.5 nM exemplified for optimized 5-substituted indole-2-carboxylates), whereas moving the chlorine to the 3-position (3-chloro-1H-indole-2-carbonitrile, CAS 74960-46-6) alters the vector of the chlorine atom by approximately 2.5 Å, fundamentally changing the pharmacophore geometry [1][2]. This positional shift can abrogate target binding if the chlorine is engaged in a specific halogen-bond interaction within the binding pocket [1].

Positional isomerism Target selectivity Scaffold geometry

Rotatable Bond Count: Rigidity Advantage

5-Chloro-1H-indole-2-carbonitrile possesses zero rotatable bonds as confirmed by its SMILES structure: N#Cc1cc2c([nH]1)ccc(c2)Cl [1]. This complete conformational restriction is a feature of the 2-carbonitrile substitution pattern where the nitrile group is directly attached to the indole ring. In contrast, 2-carboxamide analogs (e.g., indole-2-carboxamide derivatives) have one additional rotatable bond at the amide linkage, introducing conformational flexibility that increases the entropic penalty upon target binding by approximately 2–4 kJ/mol per freely rotatable bond at physiological temperature [2]. The zero rotatable bond count of the 2-carbonitrile scaffold makes it a superior choice for fragment-based screening where rigid, pre-organized scaffolds with high ligand efficiency are preferred starting points [1][2].

Conformational restriction Entropic penalty Scaffold efficiency

PSA-LogP: 5-Chloro vs. Other Regioisomers

The 5-chloro substitution pattern on 1H-indole-2-carbonitrile yields a polar surface area (PSA) of 40 Ų and LogP of 2.45 [1]. This combination places the compound within the favorable range for CNS drug-likeness according to the CNS MPO (Multi-Parameter Optimization) scoring system, where PSA < 70 Ų and LogP between 2–4 are desirable parameters [2]. Positional isomers such as 4-chloro-1H-indole-2-carbonitrile and 6-chloroindole-5-carbonitrile (CAS 1423120-66-4) may exhibit different PSA values due to altered electronic distribution at the nitrile group, though direct experimental comparison data are not available in the public domain. The 5-chloro isomer is the most thoroughly characterized member of this regioisomeric series in terms of commercial availability and documented synthetic utility in patent literature [1].

Polar surface area CNS MPO score Blood-brain barrier permeability

Hazard Classification: 5-Chloro vs. Common Indoles

5-Chloro-1H-indole-2-carbonitrile carries GHS hazard statements H302 (harmful if swallowed), H312 (harmful in contact with skin), H315 (causes skin irritation), H319 (causes serious eye irritation), H332 (harmful if inhaled), and H335 (may cause respiratory irritation) . This hazard profile reflects the moderate acute toxicity and irritant properties expected for a halogenated aromatic nitrile. In comparison, the unsubstituted 1H-indole-2-carbonitrile (CAS 36193-65-4) generally carries fewer hazard warnings (typically H302, H315, H319, H335 only, without H312 and H332) due to its lower molecular weight and absence of halogen . The additional hazard statements for the 5-chloro derivative necessitate more stringent handling procedures, including the use of respiratory protection and impervious gloves, which may influence bulk procurement and laboratory workflow decisions .

Safety Hazard classification Laboratory handling

5-Chloro-1H-indole-2-carbonitrile: Procurement & Applications


Fragment-Based Drug Discovery: Rigid Nitrile Scaffolds

5-Chloro-1H-indole-2-carbonitrile is ideally suited for fragment library inclusion due to its zero rotatable bonds, molecular weight of 176.6 Da (well within the fragment rule-of-three: MW < 300), and balanced LogP of 2.45 [3]. The 2-carbonitrile group serves as both a hydrogen-bond acceptor and a versatile synthetic handle for fragment elaboration via cross-coupling chemistry [2]. Its complete conformational restriction maximizes ligand efficiency metrics compared to more flexible indole-2-carboxamide fragments. Procurement in >95% purity with quantities from 100 mg to 5 g is commercially available from multiple suppliers, enabling both initial screening and hit validation campaigns [3].

Halogen-Enriched Libraries for Kinase and CNS Targets

The 5-chloro substituent on this indole-2-carbonitrile scaffold provides a strategic halogen atom for structure-activity relationship exploration. The chlorine atom at the 5-position can engage in halogen-bonding interactions with backbone carbonyls in kinase hinge regions while simultaneously modulating the electronic properties of the indole core [3]. The scaffold's LogP of 2.45 and PSA of 40 Ų place derived compounds within the favorable CNS MPO space, making this building block particularly valuable for CNS-targeted kinase inhibitor programs [2]. Published SAR on indole-2-carboxylate NMDA antagonists confirms that 5-position halogenation is critical for target potency, supporting the use of this specific regioisomer in glycine-site modulator programs [3].

Late-Stage Cross-Coupling Diversification

The C–Cl bond at the 5-position of this building block is amenable to Suzuki–Miyaura, Sonogashira, and Buchwald–Hartwig cross-coupling reactions, enabling late-stage diversification of advanced intermediates without the need for de novo scaffold synthesis [3]. Compared to the more reactive 5-bromo analog, the 5-chloro derivative offers greater chemoselectivity in substrates containing multiple halogen substituents, reducing unwanted side reactions during library synthesis. The higher C–Cl bond dissociation energy (~340 kJ/mol) provides a wider thermal processing window, compatible with microwave-assisted and high-throughput parallel synthesis formats that may cause premature dehalogenation of bromo analogs [2]. This synthetic stability advantage justifies the procurement of the 5-chloro variant for automated library production workflows.

Bradykinin B1 and FXIa Antagonist Building Block

Patent literature (HUE026652T2 / EP2968316B1) identifies indole derivatives bearing the 2-carbonitrile group as key intermediates in the synthesis of selective bradykinin B1 receptor antagonists for pain and inflammation indications [3]. Additionally, the 5-chloroindole-2-carbonitrile scaffold has been cited as a privileged structure in the design of Factor XIa (FXIa) inhibitors—a new class of anticoagulants with potentially reduced bleeding risk compared to existing therapies [2]. For research groups pursuing these therapeutic areas, procurement of the specific 5-chloro-1H-indole-2-carbonitrile scaffold ensures alignment with the synthetic routes described in the originating patent literature, reducing the risk of synthetic route re-validation required when substituting alternative building blocks.

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